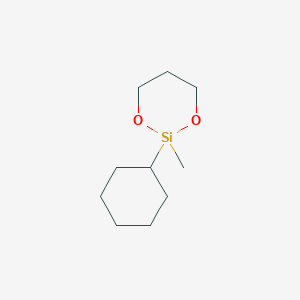
1-Ethoxyethyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxyethyl dichloroacetate is an organic compound that belongs to the class of esters It is derived from dichloroacetic acid and 1-ethoxyethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with 1-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxyethyl dichloroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and 1-ethoxyethanol.
Reduction: Reduction reactions involving this compound can lead to the formation of ethoxyethyl acetate and other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the dichloroacetate group is replaced by other nucleophiles, leading to the formation of various substituted esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and 1-ethoxyethanol.
Reduction: Ethoxyethyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxyethyl dichloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the dichloroacetate group into various molecules.
Biology: Studied for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit pyruvate dehydrogenase kinase (PDK) and alter cellular metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-ethoxyethyl dichloroacetate involves its ability to inhibit pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, the compound promotes the activation of the pyruvate dehydrogenase complex (PDC), leading to increased conversion of pyruvate to acetyl-CoA. This shift in cellular metabolism can have significant effects on energy production and cellular function, making it a potential candidate for therapeutic applications in cancer and metabolic disorders.
Vergleich Mit ähnlichen Verbindungen
Dichloroacetic Acid: A closely related compound with similar inhibitory effects on PDK but lacks the ethoxyethyl ester group.
Ethyl Dichloroacetate: Another ester of dichloroacetic acid with ethyl alcohol instead of 1-ethoxyethanol.
Methyl Dichloroacetate: An ester of dichloroacetic acid with methanol.
Uniqueness: 1-Ethoxyethyl dichloroacetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ethoxyethyl group may enhance its ability to penetrate cellular membranes and improve its pharmacokinetic properties compared to other dichloroacetate esters.
Eigenschaften
CAS-Nummer |
143414-10-2 |
|---|---|
Molekularformel |
C6H10Cl2O3 |
Molekulargewicht |
201.04 g/mol |
IUPAC-Name |
1-ethoxyethyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O3/c1-3-10-4(2)11-6(9)5(7)8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
WHRFXQBXJQINDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


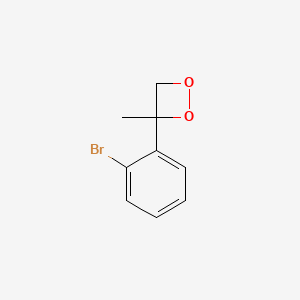
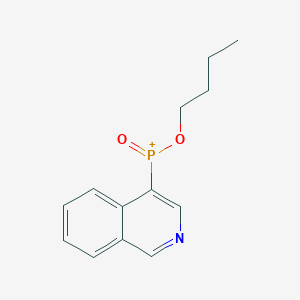
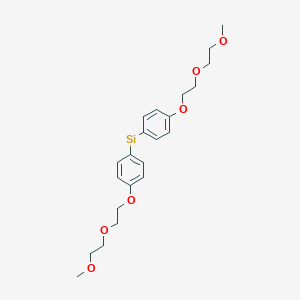
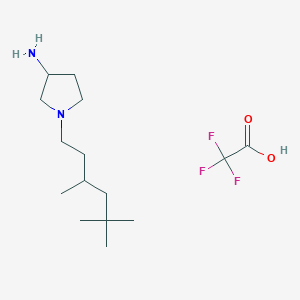
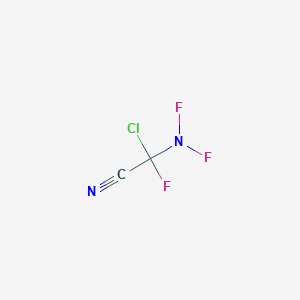
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)

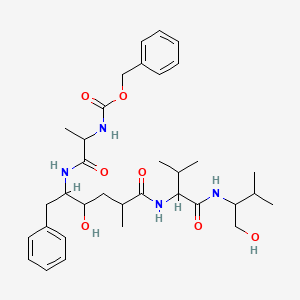

![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
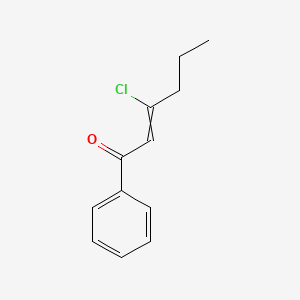
![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
